Ethyl 2-(3,4,5-trifluorophenyl)acetate
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemical Science
The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties. Fluorine's high electronegativity, the second highest of all elements, and its relatively small size allow it to form strong bonds with carbon. This unique combination often leads to enhanced metabolic stability, increased lipophilicity, and altered electronic properties of the parent molecule.
In medicinal chemistry, the strategic incorporation of fluorine is a widely used strategy to improve the efficacy and pharmacokinetic profile of drug candidates. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. The presence of fluorine can influence a drug's binding affinity to its target, its ability to cross cell membranes, and its resistance to metabolic degradation, ultimately leading to improved therapeutic outcomes.
The Phenylacetate (B1230308) Framework as a Privileged Scaffold in Synthetic Chemistry
The phenylacetate core is a prevalent structural motif in a vast array of natural products and synthetic compounds. Phenylacetic acid and its ester derivatives serve as versatile building blocks in organic synthesis. They are precursors to fragrances, polymers, and a variety of pharmaceuticals. The methylene (B1212753) group adjacent to the phenyl ring and the carbonyl group is readily functionalized, allowing for the construction of more complex molecular architectures.
Scope and Research Focus on Ethyl 2-(3,4,5-trifluorophenyl)acetate within Fluorinated Esters
Within the large family of fluorinated esters, this compound represents a specific isomer with a unique substitution pattern on the aromatic ring. Research into fluorinated phenylacetate derivatives has explored their potential as bioactive molecules. For instance, various fluorine-substituted phenyl acetate (B1210297) derivatives have been synthesized and evaluated for their potential as sedative and hypnotic agents. researchgate.netsigmaaldrich.com While specific research on the 3,4,5-trifluoro isomer is not extensively documented in publicly available literature, its parent acid, 3,4,5-trifluorophenylacetic acid, is recognized as a useful intermediate in organic synthesis.
The primary research interest in compounds like this compound lies in its potential as a building block for more complex fluorinated molecules. The trifluorophenyl group can significantly influence the reactivity and properties of the ester, making it a valuable synthon for creating novel compounds with potential applications in medicinal chemistry and materials science. The synthesis of such compounds is typically achieved through the esterification of the corresponding carboxylic acid, in this case, 3,4,5-trifluorophenylacetic acid.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,4,5-trifluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOHMJDENMVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 3,4,5 Trifluorophenyl Acetate and Analogous Fluorinated Phenylacetates
Conventional Esterification and Derivatization Routes
Traditional synthetic approaches to ethyl 2-(3,4,5-trifluorophenyl)acetate often rely on established esterification and derivatization reactions, providing reliable and scalable methods for its production.
Acylation Strategies Involving Fluorinated Benzoic Acid Derivatives
One common strategy involves the conversion of a corresponding fluorinated benzoic acid into an acyl chloride, followed by reaction with a thiol to form a thioester. quora.com For instance, a benzoic acid derivative can first be treated with thionyl chloride to produce the benzoyl chloride. This intermediate is then reacted with a thiol in the presence of a base like sodium hydroxide (B78521) to yield the thioester. quora.com
Another approach is the Arndt-Eistert synthesis, which facilitates the homologation of a carboxylic acid. quora.com This multi-step process begins with the conversion of the carboxylic acid to its acyl chloride. Subsequent treatment with diazomethane (B1218177) forms a diazo intermediate, which then undergoes a Wolff rearrangement to ultimately yield the homologated carboxylic acid. quora.com
The synthesis of fluorinated benzoic acid derivatives themselves can be achieved through various means, including the Schiemann reaction. wikipedia.org This method involves the diazotization of an aminobenzoic acid, followed by the introduction of a fluorine atom using tetrafluoroborate (B81430). wikipedia.org
| Starting Material | Key Reagents | Intermediate | Final Product Type |
| Fluorinated Benzoic Acid | Thionyl Chloride, Thiol, NaOH | Benzoyl Chloride | Thioester |
| Carboxylic Acid | SOCl₂, CH₂N₂ | Acyl Chloride, Diazo intermediate | Homologated Carboxylic Acid |
| Aminobenzoic Acid | Tetrafluoroborate | Diazonium Salt | Fluorinated Benzoic Acid |
Synthetic Pathways from 3,4,5-Trifluorophenylacetic Acid Precursors
A direct and widely used method for preparing this compound is the esterification of 3,4,5-trifluorophenylacetic acid. aivkchem.com This reaction is typically carried out by reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, often with heating to drive the reaction to completion. aivkchem.comchemicalbook.comorgsyn.org The yield for such esterification reactions can be quite high, often around 90%. aivkchem.com
The precursor, 3,4,5-trifluorophenylacetic acid, can be synthesized through various routes. One method involves the transesterification of trifluorotoluene with ethylene (B1197577) acid. Another approach starts from 2,4,5-trifluoronitrobenzene, which undergoes condensation with diethyl malonate, followed by a series of hydrolysis, decarboxylation, reduction, and diazotization/fluorination steps to yield the desired trifluorophenylacetic acid. google.com
| Precursor | Reagents | Catalyst | Product |
| 3,4,5-Trifluorophenylacetic Acid | Ethanol | Sulfuric Acid or Hydrochloric Acid | This compound |
| Trifluorotoluene | Ethylene Acid | - | 3,4,5-Trifluorophenylacetic Acid |
| 2,4,5-Trifluoronitrobenzene | Diethyl Malonate, etc. | - | 2,4,5-Trifluorophenylacetic Acid |
Formation from Related Fluorinated Acetonitrile Compounds
An alternative and convenient laboratory-scale synthesis of ethyl phenylacetates involves the use of the corresponding phenylacetonitrile (B145931) (benzyl cyanide) as a starting material. orgsyn.org The conversion is achieved by treating the fluorinated phenylacetonitrile with ethanol and a strong acid like sulfuric acid or hydrogen chloride, followed by heating. chemicalbook.comorgsyn.org This method proceeds through the hydrolysis of the nitrile to a carboxylic acid intermediate, which is then esterified in situ.
The reaction of phenylacetonitrile with an ethyl ester of a substituted phenylacetic acid in the presence of a base like sodium ethoxide can also be employed to synthesize related acetoacetonitrile derivatives. orgsyn.org
| Starting Material | Reagents | Conditions | Product |
| Fluorinated Phenylacetonitrile | Ethanol, Sulfuric Acid/Hydrogen Chloride | Heating | Ethyl 2-(fluorophenyl)acetate |
| Phenylacetonitrile and Ethyl 4-substituted phenylacetate (B1230308) | Sodium Ethoxide | - | Ring-substituted diphenylacetoacetonitrile |
Advanced and Stereoselective Synthesis Approaches
The development of advanced synthetic methods has enabled the stereoselective synthesis of fluorinated phenylacetates, which is crucial for the preparation of chiral drugs and agrochemicals.
Enantioselective Fluorination of β-Keto Ester Systems
A significant advancement in the synthesis of chiral fluorinated compounds is the enantioselective fluorination of β-keto esters. thieme-connect.comacs.orgacs.org This approach allows for the asymmetric introduction of a fluorine atom, creating a chiral center. acs.org Various catalytic systems have been developed to achieve high enantioselectivity.
One effective method utilizes chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, in combination with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSi). acs.orgmdpi.com These reactions can provide the corresponding α-fluoro β-keto esters in excellent yields with good to moderate enantiomeric excess. acs.org
Another powerful strategy involves the use of chiral metal complexes as catalysts. For example, chiral palladium complexes have been shown to catalyze the enantioselective fluorination of various β-keto esters with excellent enantioselectivity (83-94% ee). acs.org Similarly, chiral Lewis acid catalysts prepared from Cu(OTf)₂ and chiral spiro oxazoline (B21484) ligands have been successfully employed for the highly enantioselective fluorination of both cyclic and acyclic β-keto esters. thieme-connect.com Titanium-TADDOL complexes have also been used as Lewis acid catalysts for the enantioselective α-fluorination of β-keto esters. researchgate.net
| Catalyst System | Fluorinating Agent | Substrate | Enantioselectivity |
| Chiral Quaternary Ammonium (B1175870) Salts (Phase-Transfer) | N-fluorobenzenesulfonimide (NFSi) | β-Keto Esters | Good to Moderate |
| Chiral Palladium Complexes | - | β-Keto Esters | 83-94% ee acs.org |
| Cu(OTf)₂ with Chiral Spiro Oxazoline Ligands | - | α-Alkyl-β-keto esters | High |
| Titanium-TADDOL Complexes | - | β-Keto Esters | Up to 90% ee researchgate.net |
Asymmetric Transformations Leading to Chiral Fluorinated Propanoates
The asymmetric synthesis of chiral fluorinated propanoates represents another important area of research. Chiral Ni(II) complexes have emerged as powerful tools for the synthesis of tailor-made non-canonical amino acids, including fluorinated derivatives. beilstein-journals.orgnih.gov This strategy often involves the alkylation of the chiral Ni(II) complex with a fluorinated alkyl iodide. The steric bulk of the complex directs the alkylation to occur with high diastereoselectivity. beilstein-journals.orgnih.gov
Enzymatic approaches also offer a promising avenue for the precise and selective synthesis of chiral fluorinated compounds. the-innovation.org For instance, flavin mononucleotide (FMN)-dependent reductases can be used to generate a carbon radical bearing a fluorine atom, which is then captured by an olefin. These enzymes can control the stereochemistry at remote positions, leading to the formation of a diverse range of fluorinated compounds. the-innovation.org
| Method | Key Reagent/Catalyst | Key Transformation | Product Type |
| Chiral Ni(II) Complex | Fluorinated Alkyl Iodide | Diastereoselective Alkylation | Chiral Fluorinated Amino Acids beilstein-journals.orgnih.gov |
| Enzymatic (FMN-dependent reductases) | Olefin, Fluorine Reagent | Enantioselective Hydrogen Atom Transfer | Chiral Fluorinated Compounds the-innovation.org |
Green Chemistry Principles in Synthetic Design
In recent years, the principles of green chemistry have become increasingly important in the synthesis of organofluorine compounds to develop more environmentally friendly and efficient processes. researchgate.net
Biocatalysis has emerged as a powerful and sustainable tool in the synthesis of complex fluorinated molecules. numberanalytics.com This approach utilizes enzymes as catalysts, offering high selectivity and efficiency under mild reaction conditions. numberanalytics.comportlandpress.com The use of enzymes like fluorinases, which can directly catalyze the formation of carbon-fluorine bonds, is a significant advancement in this area. numberanalytics.com
Directed evolution techniques are being employed to enhance the performance of these biocatalysts. numberanalytics.com By introducing mutations and screening for improved activity, scientists have been able to develop enzymes with significantly higher efficiency and selectivity for specific fluorination reactions. numberanalytics.com For instance, engineered myoglobin-based catalysts have been successfully used for the stereoselective synthesis of fluorinated cyclopropanes, which are valuable pharmacophores. wpmucdn.com
The integration of biocatalytic steps with other chemical processes is also being explored to create more efficient synthetic routes. numberanalytics.com Furthermore, the use of alternative reaction media, such as ionic liquids, can improve the performance of biocatalytic fluorination reactions. numberanalytics.com
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency and waste reduction. researchgate.net This approach minimizes the need for purification of intermediates, saving time, solvents, and energy. researchgate.net
Several one-pot methods have been developed for the synthesis of fluorinated heterocyclic compounds, which are important structural motifs in many bioactive molecules. nih.govdntb.gov.ua For example, a one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles has been developed using in situ generated nitrile imines. nih.gov Another efficient one-pot, three-component synthesis has been reported for producing substituted 2-aryl-4-styrylquinazolines from 1-(2-aminophenyl)-3-arylprop-2-en-1-ones. nih.gov These methods demonstrate the potential of one-pot reactions to streamline the synthesis of complex fluorinated molecules.
Minimizing waste is a core principle of green chemistry. researchgate.net In the context of synthesizing fluorinated compounds, this involves the development of catalytic methods that reduce the amount of reagents needed and the use of continuous flow processes. numberanalytics.com Flow chemistry, in particular, offers improved efficiency, safety, and waste reduction compared to traditional batch processes. numberanalytics.comnumberanalytics.com
Recycling and reusing fluorinated compounds and reagents is another key strategy for waste minimization. numberanalytics.com The development of new fluorinating agents that are less toxic and derived from renewable sources is also an active area of research. numberanalytics.com For instance, a method has been developed for the safe and environmentally friendly synthesis of sulfonyl fluorides using potassium fluoride (B91410) and a readily available reagent, producing only non-toxic salts as by-products. sciencedaily.com
Exploration of Novel Synthetic Pathways
Researchers are continuously exploring new synthetic methods to access fluorinated compounds with greater efficiency and selectivity.
Organic electrolysis has emerged as a promising method for the synthesis of fluorine-containing aromatic carboxylic acids. hokudai.ac.jp This technique uses electricity to drive chemical reactions, offering a more sustainable alternative to traditional methods that often rely on harsh reagents. numberanalytics.com Researchers have successfully synthesized a variety of fluorine-containing aromatic carboxylic acids from readily available starting materials and carbon dioxide using this method. hokudai.ac.jp The electrochemical reduction of fluorinated aromatic carboxylic acids has also been investigated, allowing for the selective transformation of these compounds. rsc.orgrsc.org
Table 1: Electrochemical Synthesis of Fluorine-Containing Aromatic Carboxylic Acids
| Starting Material | Product | Yield | Reference |
| Fluorine-containing aromatic compounds and carbon dioxide | Fluorine-containing aromatic carboxylic acids | Good yields | hokudai.ac.jp |
| Pentafluorobenzoic acid | 2,3,5,6-tetrafluorobenzoic acid | 75% | rsc.org |
The development of new and improved reagents for fluorination is crucial for advancing the synthesis of fluorinated esters. pdx.edu Traditional fluorinating agents can be hazardous and produce significant waste. numberanalytics.com Consequently, there is a strong interest in developing safer and more environmentally friendly alternatives. uva.nl
Recent research has focused on reagents that are more selective and easier to handle. acs.org For example, aminodifluorosulfinium tetrafluoroborate salts have been shown to be efficient deoxofluorinating reagents with improved selectivity compared to older reagents like DAST. organic-chemistry.org Another promising development is the use of N-F reagents for solvent-free fluorination of organic compounds. researchgate.net The use of caesium fluoride as a fluorine source in a flow chemistry system provides a PFAS-free method for synthesizing molecules with a trifluoromethyl group. uva.nl
Table 2: Comparison of Fluorinating Reagents
| Reagent | Advantages | Disadvantages | Reference |
| DAST/Deoxo-Fluor | Effective for deoxofluorination | Can react violently with water, may produce elimination byproducts | organic-chemistry.org |
| Aminodifluorosulfinium tetrafluoroborate salts | Storage-stable, greater selectivity, less elimination byproduct | Requires a fluoride source promoter | organic-chemistry.org |
| Selectfluor (F-TEDA-BF4) | Effective for electrophilic fluorination | May require an acid catalyst for some reactions | researchgate.net |
| Caesium fluoride (in flow chemistry) | Environmentally friendly (PFAS-free) | Requires a specific flow chemistry setup | uva.nl |
Chemical Reactivity and Transformation Studies of Ethyl 2 3,4,5 Trifluorophenyl Acetate
Reactivity of the Ester Moiety
The ester functional group in Ethyl 2-(3,4,5-trifluorophenyl)acetate is a primary site for chemical transformations, most notably through reactions that target the electrophilic carbonyl carbon.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters. atomfair.comopenstax.org This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group—in this case, the ethoxide ion (⁻OCH₂CH₃). atomfair.com
The general mechanism can be summarized as follows:
Nucleophilic Attack: A nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon of the ester.
Formation of Tetrahedral Intermediate: The π-bond of the carbonyl breaks, and a tetrahedral alkoxide intermediate is formed.
Elimination of Leaving Group: The carbonyl group reforms by expelling the ethoxide leaving group, resulting in a new substituted product.
Common nucleophilic acyl substitution reactions for esters include hydrolysis and aminolysis.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its parent carboxylic acid, 2-(3,4,5-trifluorophenyl)acetic acid, and ethanol (B145695). organicchemistrydata.org Basic hydrolysis, also known as saponification, is typically irreversible as the resulting carboxylate anion is deprotonated under the basic conditions. organicchemistrydata.org While specific kinetic data for the hydrolysis of this compound is not readily available, studies on similar polyfluorinated esters, such as diethyl 2-(perfluorophenyl)malonate, indicate that vigorous conditions (e.g., a mixture of aqueous HBr and acetic acid at reflux) may be required for complete hydrolysis, suggesting that the fluorinated phenyl ring imparts significant stability to the ester group. nih.gov
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide, 2-(3,4,5-trifluorophenyl)acetamide. This reaction is typically slower than hydrolysis and often requires heating.
The reactivity of the ester is influenced by the strong electron-withdrawing nature of the 3,4,5-trifluorophenyl group. This inductive effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, ethyl phenylacetate (B1230308).
Transesterification Processes and Kinetics
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. nih.gov This equilibrium-driven reaction can be catalyzed by either acids or bases and is a fundamental transformation for converting one ester into another. nih.gov For this compound, this reaction would involve reacting it with a different alcohol (e.g., methanol) to produce mthis compound and ethanol.
Base-Catalyzed Transesterification: Under basic conditions, an alkoxide (e.g., methoxide (B1231860), CH₃O⁻) acts as the nucleophile, attacking the carbonyl carbon. nih.gov The mechanism is a direct nucleophilic acyl substitution. nih.gov To drive the equilibrium toward the desired product, a large excess of the new alcohol is typically used as the solvent. nih.gov
Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the ester is first protonated. scispace.comlibretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, allowing it to be attacked by a neutral alcohol molecule. libretexts.org The reaction proceeds through a tetrahedral intermediate, followed by elimination of the original alcohol (ethanol). libretexts.org
While specific kinetic studies on the transesterification of this compound are not extensively documented, research on the transesterification of ethyl acetate (B1210297) provides a general framework for understanding the process. The reaction rates are dependent on factors such as catalyst concentration, temperature, and the molar ratio of reactants. researchgate.net For instance, in the acid-catalyzed transesterification of glycerol (B35011) with ethyl acetate, sulfuric acid was found to be an effective catalyst, with total glycerol consumption achieved within hours at elevated temperatures. indiana.edu
Reactivity of the α-Methylene Group
The methylene (B1212753) group (—CH₂—) adjacent to the ester carbonyl is activated, meaning its protons are acidic and can be removed by a suitable base to form a resonance-stabilized carbanion known as an enolate.
Deprotonation and Enolate Chemistry
The protons on the carbon alpha (α) to the ester carbonyl are acidic due to two main factors: the inductive electron-withdrawing effect of the carbonyl group and, more importantly, the resonance stabilization of the resulting conjugate base (the enolate). uomustansiriyah.edu.iq The negative charge in the enolate is delocalized onto the electronegative oxygen atom. uomustansiriyah.edu.iq
The acidity of these α-protons is significantly enhanced by the presence of the strongly electron-withdrawing 3,4,5-trifluorophenyl group. While the pKa of the α-protons in ethyl acetate is approximately 25, the pKa for ethyl phenylacetate is estimated to be around 22.6 (in DMSO), indicating that the phenyl group already provides some stabilization. indiana.eduresearchgate.net The addition of three electron-withdrawing fluorine atoms on the phenyl ring is expected to further lower this pKa, making the α-protons of this compound more acidic and easier to remove.
The choice of base is critical for enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to achieve complete and irreversible deprotonation, forming the lithium enolate. nih.gov Weaker bases, such as sodium ethoxide, will establish an equilibrium with a smaller concentration of the enolate. uomustansiriyah.edu.iq
Alkylation, Acylation, and Condensation Reactions at the α-Position
The enolate derived from this compound is a potent carbon nucleophile and can participate in a variety of essential carbon-carbon bond-forming reactions. uomustansiriyah.edu.iq
Alkylation: The enolate can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form a new C-C bond at the α-position. scispace.com This reaction is highly effective for primary and methyl halides. scispace.com The use of strong bases like LDA is preferred to ensure complete enolate formation and prevent side reactions, such as the self-condensation of the ester. libretexts.org
Acylation: Reaction of the enolate with an acylating agent, such as an acid chloride or anhydride, results in the formation of a β-keto ester. This transformation introduces an acyl group at the α-carbon.
Condensation Reactions: One of the most important reactions of ester enolates is the Claisen condensation . libretexts.orgsu.edu.pk In this reaction, the enolate of one ester molecule attacks the carbonyl group of a second ester molecule. The subsequent elimination of an alkoxide ion from the tetrahedral intermediate yields a β-keto ester. su.edu.pk A self-condensation of this compound would yield ethyl 2,4-bis(3,4,5-trifluorophenyl)-3-oxobutanoate. A patent describing the Claisen condensation of ethyl trifluoroacetate (B77799) with ethyl acetate using sodium ethoxide as a catalyst highlights the utility of this reaction for fluorinated esters. researchgate.net Another relevant transformation is the Reformatsky reaction , where an organozinc enolate, formed from an α-halo ester and zinc metal, adds to an aldehyde or ketone to produce a β-hydroxy ester. atomfair.com
Reactivity of the Trifluorophenyl Moiety
The trifluorophenyl ring is generally electron-deficient due to the high electronegativity of the three fluorine atoms. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SₙAr) , a reaction pathway distinct from the more common electrophilic aromatic substitution seen in electron-rich benzene (B151609) derivatives. masterorganicchemistry.comlibretexts.org
In an SₙAr reaction, a strong nucleophile attacks the aromatic ring at a carbon bearing a good leaving group (in this case, a fluoride (B91410) ion), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored upon the expulsion of the leaving group.
The rate of SₙAr reactions is highly dependent on:
The presence of electron-withdrawing groups: The reaction is accelerated by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they help stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com In this compound, the fluorine atoms themselves act as electron-withdrawing groups.
The nature of the leaving group: For aryl halides, the reactivity order is typically F > Cl > Br > I, which is the reverse of the order seen in Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
In the 3,4,5-trifluorophenyl system, the fluorine atom at the C4 position (para to the CH₂COOEt group) is the most likely site for nucleophilic attack. Studies on pentafluorophenyl compounds consistently show that substitution occurs preferentially at the para-position. scispace.com Strong nucleophiles such as alkoxides, thiolates, and amines can displace the para-fluorine atom to yield a variety of 4-substituted-3,5-difluorophenylacetate derivatives. For example, reaction with sodium methoxide would be expected to yield ethyl 2-(3,5-difluoro-4-methoxyphenyl)acetate.
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The mechanism typically involves the attack of the electron-rich π-system of the aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org Aromaticity is then restored by the loss of a proton. masterorganicchemistry.com
For this compound, the aromatic ring is severely deactivated towards EAS. libretexts.org The strong inductive electron-withdrawal by the three fluorine atoms significantly reduces the nucleophilicity of the benzene ring, making it much less reactive than benzene itself. libretexts.orglibretexts.org Consequently, EAS reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to be very sluggish and would likely require harsh reaction conditions and highly potent electrophiles.
The directing effect of the existing substituents determines the regioselectivity of any potential substitution. libretexts.orgwikipedia.org In this molecule, the directing influences of the three fluorine atoms and the ethyl acetate side chain must be considered.
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|---|
| Fluorine | C3, C4, C5 | Strongly inductive withdrawing (-I), weakly resonance donating (+R) | Strongly Deactivating | Ortho-, Para-directing |
| -CH₂COOEt | C1 | Weakly inductive withdrawing (-I) | Weakly Deactivating | Ortho-, Para-directing |
Given the substitution pattern, the only available positions for electrophilic attack are C2 and C6. Both positions are ortho to the -CH₂COOEt group and a fluorine atom, and meta to two other fluorine atoms. The combined deactivating effects make any EAS reaction highly unfavorable.
Nucleophilic Aromatic Substitution (SNAr) on Highly Fluorinated Systems
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the trifluorophenyl ring makes this compound a prime candidate for Nucleophilic Aromatic Substitution (SNAr). wikipedia.org This reaction pathway is characteristic of aromatic rings bearing strong electron-withdrawing groups and a suitable leaving group. nih.govlibretexts.org
The SNAr mechanism proceeds via a two-step addition-elimination process. masterorganicchemistry.com A nucleophile attacks the aromatic ring at a carbon bearing a leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic system and, importantly, onto the electron-withdrawing substituents. libretexts.org In the second, typically fast, step, the leaving group is expelled, and aromaticity is restored. stackexchange.com
In this specific molecule, the fluorine atoms themselves can serve as leaving groups. Polyfluoroarenes are known to readily undergo SNAr reactions. nih.gov The high electronegativity of fluorine strongly polarizes the C-F bond and effectively stabilizes the anionic Meisenheimer intermediate, which is the rate-determining step. stackexchange.com This stabilizing inductive effect outweighs fluorine's poor leaving group ability (compared to heavier halogens in SN2 reactions), making polyfluorinated aromatics highly reactive in SNAr. stackexchange.com
Substitution can occur at either the C3/C5 or C4 positions. Attack at C4 is para to the other two fluorine atoms, while attack at C3 or C5 is ortho and para to the other fluorines. These positions are all activated towards nucleophilic attack. The precise regiochemical outcome would depend on the specific nucleophile and reaction conditions, though substitution at the 4-position is common in similar systems. nih.gov
| Nucleophile (Nu⁻) | Reagent Example | Potential Product |
|---|---|---|
| Hydroxide (B78521) (OH⁻) | NaOH, KOH | Ethyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate |
| Alkoxide (RO⁻) | NaOCH₃ | Ethyl 2-(3,5-difluoro-4-methoxyphenyl)acetate |
| Amine (R₂NH) | NH₃, (CH₃)₂NH | Ethyl 2-(4-amino-3,5-difluorophenyl)acetate |
| Thiolate (RS⁻) | NaSCH₃ | Ethyl 2-(3,5-difluoro-4-(methylthio)phenyl)acetate |
Cyclization and Heterocycle Formation Pathways
The ethyl acetate moiety provides a reactive handle that can be leveraged for the construction of more complex molecular architectures, including various heterocyclic systems.
Synthesis of Imidazole, Pyrrole, and Thiazolidine Derivatives from Related Acetate Precursors
While specific studies on the conversion of this compound into heterocycles are not prominent, the synthetic utility of related arylacetate precursors is well-documented. For instance, derivatives of ethyl 2-(2-pyridylacetate) have been successfully used as building blocks for a variety of five-membered heterocycles, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. mdpi.com
The general strategy involves the initial conversion of the ethyl ester into a more versatile intermediate, such as a hydrazide (by reaction with hydrazine (B178648) hydrate). This hydrazide can then undergo cyclocondensation reactions with various reagents to form the desired heterocyclic ring. By analogy, a similar synthetic sequence could be applied to this compound to access a range of novel fluorinated heterocycles.
For example, reaction of the derived hydrazide with an isothiocyanate would yield a thiosemicarbazide, which upon basic cyclization could form a triazole-thione. Alternatively, reaction with carbon disulfide could lead to an oxadiazole, and treatment with an acid chloride followed by cyclization could yield other substituted heterocycles. These pathways highlight the potential of the acetate side chain as a synthon for diverse heterocyclic systems.
| Step 1: Intermediate | Step 2: Reagent | Resulting Heterocycle Core |
|---|---|---|
| Arylacetyl Hydrazide | Aryl isothiocyanate, then NaOH | 1,2,4-Triazole |
| Arylacetyl Hydrazide | CS₂, KOH | 1,3,4-Oxadiazole |
| Arylacetyl Hydrazide | Aryl isothiocyanate, then H₂SO₄ | 1,3,4-Thiadiazole |
Intramolecular Cyclizations to Construct Annulated Chemical Systems
Intramolecular cyclization represents a powerful strategy for building fused ring systems. For this compound, such cyclizations could potentially involve the acetate side chain reacting with the aromatic ring.
A direct intramolecular Friedel-Crafts-type acylation, a common method for forming annulated systems from phenylacetic acid derivatives, is unlikely to be successful. wikipedia.org This reaction requires the aromatic ring to act as a nucleophile, but the trifluorophenyl ring is strongly deactivated, making it unsuitable for this transformation.
A more viable approach would involve a multi-step sequence. First, an SNAr reaction could be performed to introduce a nucleophilic substituent at the C2 (or C6) position of the ring, ortho to the acetate side chain. For example, reaction with ammonia could introduce an amino group. The resulting ortho-amino-substituted phenylacetate derivative would then be perfectly poised for an intramolecular cyclization. Gentle heating or acid/base catalysis could promote the condensation between the amine and the ester, leading to the formation of a fused lactam (an oxindole (B195798) derivative). This SNAr-cyclization cascade strategy circumvents the low electrophilic reactivity of the ring by leveraging its high reactivity towards nucleophiles.
| Step | Reaction Type | Description | Resulting Structure |
|---|---|---|---|
| 1 | SNAr | Introduction of a nucleophilic group (e.g., -NH₂) at the C2 position via substitution of a fluorine atom. | Ethyl 2-(2-amino-3,4,5-trifluorophenyl)acetate |
| 2 | Intramolecular Cyclization | Acid or base-catalyzed condensation of the ortho-amino group with the ethyl ester moiety. | Annulated lactam (e.g., a trifluoro-oxindole) |
Advanced Spectroscopic Characterization of Ethyl 2 3,4,5 Trifluorophenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F).
High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation
High-resolution NMR spectroscopy allows for the precise determination of the molecular structure of Ethyl 2-(3,4,5-trifluorophenyl)acetate.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the methylene (B1212753) bridge. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (OCH₂) protons, arising from spin-spin coupling. The methylene protons adjacent to the phenyl ring (Ar-CH₂) would appear as a singlet, as they lack adjacent protons for coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the ester, the carbons of the trifluorophenyl ring (which would exhibit splitting due to C-F coupling), the methylene carbons of the ethyl group and the acetate (B1210297) bridge, and the terminal methyl carbon.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. bldpharm.com For this compound, two distinct signals are expected for the fluorine atoms on the aromatic ring. The fluorine at the 4-position would appear as a triplet, being coupled to the two equivalent fluorine atoms at the 3- and 5-positions. Conversely, the fluorine atoms at the 3- and 5-positions would appear as a doublet, coupled to the single fluorine at the 4-position.
Expected ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.25 | Triplet | 3H | -OCH₂CH₃ |
| ~3.65 | Singlet | 2H | Ar-CH₂ -COO- |
| ~4.15 | Quartet | 2H | -OCH₂ CH₃ |
Expected ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~14 | -OCH₂CH₃ |
| ~40 | Ar-CH₂ -COO- |
| ~61 | -OCH₂ CH₃ |
| ~110-115 (multiplet) | Aromatic C-H |
| ~135-155 (multiplet) | Aromatic C-F |
Expected ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| Lower frequency | Triplet | F at C4 |
Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between the coupled protons of the ethyl group (the methyl triplet and the methylene quartet), confirming their proximity in the structure. colorado.educhemdad.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals of the ethyl and methylene groups to their corresponding carbon signals.
Solid-State NMR for Crystalline Form Analysis and Polymorphism Studies
Solid-state NMR (SS-NMR) is an essential technique for characterizing pharmaceutical solids and studying polymorphism—the ability of a compound to exist in multiple crystalline forms. sudmed-ms.ru Different polymorphs can have distinct physical properties. SS-NMR can differentiate between these forms by detecting subtle changes in the chemical shifts and relaxation times of the nuclei in the solid state, providing insights into the molecular packing and conformation in the crystal lattice. chemicalbook.com
Quantitative ¹⁹F NMR for Fluorine-Containing Compound Analysis
Quantitative NMR (qNMR) is a method for determining the concentration or purity of a substance. ¹⁹F qNMR is particularly advantageous for fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. rsc.org The integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine atoms, allowing for precise and accurate quantification without the need for identical reference standards. bldpharm.combldpharm.com This technique can be used to determine the purity of this compound by comparing the integral of its fluorine signals to that of a known internal standard. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1735-1750 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the ester group. The C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ region. Additionally, characteristic bands corresponding to the C-F bonds of the trifluorophenyl ring would be observed, typically in the 1100-1400 cm⁻¹ range. Aromatic C-H and aliphatic C-H stretching vibrations would also be present.
Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~2980 | Aliphatic C-H stretch |
| ~1740 | Ester C=O stretch |
| ~1400-1600 | Aromatic C=C stretch |
| ~1100-1400 | C-F stretch |
Computational and Theoretical Chemistry Studies of Ethyl 2 3,4,5 Trifluorophenyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are essential for elucidating the electronic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide a detailed picture of electron distribution and energy levels.
Density Functional Theory (DFT) for Electronic Structure and Molecular Property Prediction
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of Ethyl 2-(3,4,5-trifluorophenyl)acetate would involve selecting a suitable functional (like B3LYP) and basis set (such as 6-311++G(d,p)) to optimize the molecule's geometry and calculate its electronic properties. Such calculations can predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Furthermore, DFT is used to compute various molecular properties, including dipole moment, polarizability, and vibrational frequencies, which can be compared with experimental spectroscopic data for validation.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity. Analysis of these orbitals would reveal the regions of the this compound molecule most likely to be involved in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: This table is illustrative as specific data for the compound is unavailable.)
| Parameter | Energy (eV) | Description |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO |
Mapping of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the ester group and the fluorine atoms, and positive potential around the hydrogen atoms.
Molecular Modeling and Dynamics
While quantum calculations focus on the electronic structure of a single molecule, molecular modeling and dynamics simulations explore the molecule's physical movements, conformational changes, and interactions with its environment over time.
Conformational Analysis and Exploration of Energy Landscapes
Molecules with rotatable bonds, like the ethyl group and the acetate (B1210297) linkage in this compound, can exist in multiple conformations. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable, low-energy conformers. This process maps out the potential energy landscape of the molecule, revealing the energy barriers between different conformations. Such an analysis is crucial for understanding the molecule's flexibility and its preferred shapes.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound, typically placed in a simulation box with a chosen solvent (like water or an organic solvent), would provide insights into its dynamic behavior. These simulations can reveal how the molecule interacts with solvent molecules, how it forms intermolecular bonds (like hydrogen bonds), and how it diffuses through the medium. This information is vital for understanding its behavior in a realistic chemical environment.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can furnish detailed predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, which are fundamental for its structural characterization.
The prediction of NMR parameters through quantum chemical calculations has become a standard procedure in chemical research for structure verification and assignment. worktribe.com Density Functional Theory (DFT) is the most widely used method for this purpose due to its favorable balance between computational cost and accuracy. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate isotropic magnetic shielding tensors, which are then converted into chemical shifts. nih.gov
The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-311++G(d,p), cc-pVTZ). nih.govruc.dk Calculations are typically performed on a geometry-optimized structure of the molecule. To accurately model the system, especially for comparison with experimental data obtained in solution, implicit solvent models like the Polarizable Continuum Model (PCM) are often incorporated. ruc.dk
For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts for each unique atomic position. The trifluorinated phenyl ring creates a distinct electronic environment that significantly influences the shifts of the aromatic protons and carbons, as well as the adjacent methylene (B1212753) group. The following table provides illustrative theoretical ¹H and ¹³C NMR chemical shifts calculated at the GIAO-B3LYP/6-311++G(d,p) level of theory in a CDCl₃ continuum solvent model.
Interactive Table 1: Illustrative Theoretical NMR Chemical Shifts for this compound. Note: These are representative values expected from DFT calculations and are not experimental data.
| Atom | Atom Number | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| CH₃ | 1 | 1.25 | 14.1 |
| O-CH₂ | 2 | 4.18 | 61.5 |
| C=O | 3 | - | 170.2 |
| Ph-CH₂ | 4 | 3.60 | 40.8 |
| C-ipso | 5 | - | 133.0 (t) |
| C-H | 6 | 6.95 | 111.5 (d) |
| C-F (ortho) | 7 | - | 151.0 (ddd) |
Key: (d) doublet, (t) triplet, (dt) doublet of triplets, (ddd) doublet of doublet of doublets.
Vibrational spectroscopy is a key technique for identifying functional groups and confirming molecular structure. Theoretical frequency calculations using DFT can produce a complete vibrational spectrum (both IR and Raman) for a molecule in its ground state. doi.org These calculations determine the harmonic vibrational frequencies and their corresponding intensities (IR) or activities (Raman).
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. doi.org To improve agreement with experimental data, the computed frequencies are typically multiplied by an empirical scaling factor, which is specific to the level of theory and basis set used. scirp.org Furthermore, a Potential Energy Distribution (PED) analysis can be performed to assign the calculated vibrational modes to specific internal coordinates (stretching, bending, torsion), providing a detailed interpretation of the spectra. nih.gov
For this compound, computational methods can predict characteristic vibrational modes. These include the C=O stretching of the ester group, various C-F stretching modes, C-H stretching of the ethyl and methylene groups, and vibrations of the aromatic ring. The following table presents illustrative calculated vibrational frequencies and their assignments.
Interactive Table 2: Illustrative Calculated Vibrational Frequencies for this compound. Note: These are representative values expected from DFT calculations (B3LYP/6-311++G(d,p)) and are not experimental data.
| Calculated Frequency (cm⁻¹, Scaled) | IR Intensity | Raman Activity | Assignment (PED) |
|---|---|---|---|
| 3085 | Low | Medium | Aromatic C-H stretch |
| 2985 | Medium | Medium | Asymmetric CH₃ stretch |
| 1745 | Very Strong | Medium | C=O ester stretch |
| 1620 | Strong | Strong | Aromatic C=C stretch |
| 1530 | Strong | Strong | Aromatic C=C stretch |
| 1450 | Medium | Low | CH₂ scissoring |
| 1340 | Very Strong | Low | C-F stretch |
| 1250 | Very Strong | Low | C-O ester stretch |
Reaction Mechanism Elucidation and Catalyst Design
Computational chemistry is an indispensable tool for investigating the intricate details of chemical reactions. It allows for the exploration of potential energy surfaces, the identification of transient species like transition states, and the rational design of catalysts to improve reaction efficiency and selectivity.
By mapping the potential energy surface of a reaction, computational methods can elucidate the step-by-step mechanism, including the identification of intermediates and transition states. mdpi.com This involves locating the minimum energy structures for reactants and products, as well as the first-order saddle points corresponding to transition states. The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier, which is a key factor governing the reaction rate.
A relevant reaction for this compound is its synthesis via Fischer esterification of 2-(3,4,5-trifluorophenyl)acetic acid with ethanol (B145695) under acidic conditions, or its reverse reaction, acid-catalyzed hydrolysis. Computational studies can model this process to determine the energies of the tetrahedral intermediates and the transition states connecting them. For instance, a study on the hydrolysis of a similar compound, S-ethyl trifluorothioacetate, successfully used DFT to calculate the potential energy surface and transition state barriers. mdpi.com
The following table provides illustrative relative energies for a computationally investigated acid-catalyzed hydrolysis of this compound, showing the key stationary points along the reaction coordinate.
Interactive Table 3: Illustrative Relative Energies for the Hydrolysis of this compound. Note: These are representative values expected from DFT calculations and are not experimental data.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Ester + H₃O⁺ | 0.0 |
| TS1 | First Transition State (Nucleophilic attack) | +15.2 |
| Intermediate | Tetrahedral Intermediate | +5.8 |
| TS2 | Second Transition State (Proton transfer) | +12.5 |
| TS3 | Third Transition State (Leaving group departure) | +18.9 |
In silico (computational) methods are increasingly used to accelerate the discovery and optimization of catalysts. By modeling the catalytic cycle, researchers can understand how a catalyst functions at the molecular level, identify the rate-determining step, and predict how structural modifications to the catalyst will affect its activity and selectivity.
The synthesis of this compound could potentially be achieved through a palladium-catalyzed cross-coupling reaction, for example, between an aryl halide and a suitable acetate enolate equivalent. Computational chemistry can be employed to screen a library of potential ligands for the palladium catalyst. By calculating the activation energy for the key steps of the catalytic cycle (e.g., oxidative addition, reductive elimination) for each ligand, one can predict which catalyst will be most effective. This in silico screening reduces the number of experiments required, saving time and resources. For instance, in the synthesis of fluorinated compounds, understanding catalyst-substrate interactions is crucial for optimizing the reaction. nih.gov
The table below illustrates a hypothetical computational screening of different phosphine (B1218219) ligands for a palladium-catalyzed synthesis of the target molecule, comparing their performance based on the calculated energy barrier of the rate-determining step.
Interactive Table 4: Illustrative In Silico Screening of Catalysts. Note: These are representative values expected from DFT calculations for a hypothetical cross-coupling reaction and are not experimental data.
| Catalyst (PdL₂) | Ligand (L) | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |
|---|---|---|---|
| Catalyst A | PPh₃ (Triphenylphosphine) | 25.8 | 1.0 |
| Catalyst B | P(tBu)₃ (Tri-tert-butylphosphine) | 22.1 | 45 |
| Catalyst C | XPhos | 19.5 | 980 |
Applications of Ethyl 2 3,4,5 Trifluorophenyl Acetate As a Key Synthetic Intermediate
Role in Complex Organic Synthesis
The trifluorophenylacetate moiety is a critical synthon for introducing a fluorinated phenyl group into larger, more complex molecular architectures. Its utility spans the creation of pharmaceuticals, agrochemicals, and specialized chiral molecules.
The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com Ethyl 2-(3,4,5-trifluorophenyl)acetate serves as a key precursor for constructing fluorinated intermediates essential for the synthesis of active pharmaceutical ingredients (APIs).
Fluorinated building blocks are crucial in the development of modern pharmaceuticals. alfa-labotrial.com For example, a structurally related compound, Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a key intermediate for sitagliptin, a DPP-4 inhibitor used to treat type 2 diabetes. alfa-labotrial.com The synthesis of such intermediates often involves the elaboration of a fluorinated phenylacetic acid derivative. The trifluorophenyl group in these molecules is critical for the drug's efficacy and pharmacokinetic profile. The general synthetic utility of compounds like this compound lies in their ability to undergo various chemical transformations, such as alpha-functionalization or condensation reactions, to build the core structures of complex APIs.
Table 1: Examples of Fluorinated Pharmaceutical Intermediates and Their Applications
| Intermediate Class | Parent Compound Example | Therapeutic Area | Role of Fluorine |
|---|---|---|---|
| Fluorinated Phenylacetic Acids | (2,4,5-trifluorophenyl)acetic acid | Diabetes (DPP-4 Inhibitors) | Enhances metabolic stability and enzyme binding |
| Fluorinated Benzylamines | 4-(Trifluoromethyl)benzylamine | Antidepressants (SSRIs) | Modulates lipophilicity and receptor interaction |
| Trifluoromethylpyridines | 2-Chloro-5-(trifluoromethyl)pyridine | Antivirals, Insecticides | Improves potency and cell membrane permeability |
This table illustrates the broad applicability of fluorinated intermediates in drug development.
In the agrochemical industry, fluorinated compounds are integral to the design of modern herbicides, insecticides, and fungicides due to their enhanced efficacy and stability. nih.gov this compound provides a robust scaffold for synthesizing these active ingredients. The trifluorophenyl motif can significantly influence the biological activity and environmental persistence of a pesticide.
For instance, trifluoromethylpyridine (TFMP) derivatives are a major class of crop-protection products. nih.gov The synthesis of such heterocyclic systems can utilize fluorinated phenyl building blocks as starting materials for cyclocondensation reactions. The presence of the trifluorophenyl group can lead to agrochemicals with improved performance profiles compared to their non-fluorinated counterparts. Ethyl acetate (B1210297), as a solvent, is also widely used in pesticide formulations to act as a carrier for active ingredients. slchemtech.com
The demand for enantiomerically pure pharmaceuticals and agrochemicals has driven significant research into asymmetric synthesis. mdpi.com Chiral fluorinated building blocks are highly valuable synthons that allow for the construction of stereochemically defined molecules.
This compound is an ideal starting material for developing such chiral synthons. The methylene (B1212753) group adjacent to the carbonyl can be deprotonated and reacted with chiral electrophiles, or the ester can be modified to participate in asymmetric catalytic reactions. These methods allow for the creation of new stereogenic centers with high enantiomeric purity. The resulting chiral fluorinated building blocks are then used in the synthesis of complex target molecules where specific stereoisomers are required for biological activity.
Table 2: Synthetic Strategies for Chiral Fluorinated Building Blocks
| Strategy | Description | Example Reaction |
|---|---|---|
| Asymmetric Alkylation | Deprotonation of the α-carbon followed by reaction with an electrophile in the presence of a chiral ligand. | Enolate reaction with an alkyl halide using a chiral phase-transfer catalyst. |
| Chiral Auxiliary Control | Covalent attachment of a chiral auxiliary to the acetate moiety to direct stereoselective reactions. | Formation of a chiral amide, followed by diastereoselective enolate functionalization. |
| Asymmetric Hydrogenation | Reduction of an α,β-unsaturated derivative of the parent ester using a chiral catalyst. | Rh- or Ru-catalyzed hydrogenation of a dehydroamino acid precursor. |
This table outlines common methodologies for generating chiral molecules from acetate precursors.
Contributions to Materials Science and Advanced Materials
The unique properties conferred by the trifluorophenyl group are also highly advantageous in materials science, leading to the development of advanced polymers and liquid crystals with superior performance characteristics.
Fluoropolymers are renowned for their exceptional thermal stability, chemical inertness, and low surface energy. researchgate.net Incorporating fluorinated moieties like the 3,4,5-trifluorophenyl group into polymer backbones or side chains can significantly enhance these properties. Semifluorinated poly(meth)acrylates (SFPMAs), for example, are known for their high thermal stability and chemical resistance. nih.gov
This compound can be chemically converted into a monomer suitable for polymerization. For instance, reduction of the ester to an alcohol followed by reaction with acryloyl chloride would yield a trifluorophenyl-containing acrylate (B77674) monomer. The polymerization of such monomers leads to materials with enhanced durability, making them suitable for demanding applications such as specialized coatings, seals, and optical materials. nih.gov
Fluorinated compounds are essential components in modern liquid crystal displays (LCDs). biointerfaceresearch.com The introduction of fluorine atoms into the molecular structure of liquid crystals (mesogens) is a critical strategy for tuning their dielectric anisotropy (Δε), a key parameter that influences the operating voltage of the display. koreascience.kr Molecules with a trifluorophenyl group often exhibit a strong negative dielectric anisotropy, which is required for display modes like vertically aligned (VA) technology. koreascience.krbeilstein-journals.org
The rigid, rod-like structure of the trifluorophenyl group makes this compound a valuable starting material for the synthesis of more complex liquid crystal molecules. Through multi-step synthesis, the acetate can be elaborated into elongated structures containing multiple phenyl rings and flexible alkyl chains, which are characteristic features of mesogens. ucf.edu The presence of the 3,4,5-trifluorophenyl unit within the final liquid crystal molecule contributes to a desirable combination of properties, including a broad nematic phase range and fast switching times. mdpi.comresearchgate.net
Role in Surface Modification Chemistry and Nanoparticle Stabilization
The unique properties imparted by fluorine atoms, such as high hydrophobicity, oleophobicity, and thermal stability, make fluorinated compounds particularly useful in the field of surface science. This compound can serve as a precursor for creating tailored surface modifying agents.
The primary route for this application involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(3,4,5-trifluorophenyl)acetic acid. This carboxylic acid can then be anchored onto various surfaces, including metal oxides and nanoparticles. The trifluorophenyl group, oriented away from the surface, creates a low-energy, non-stick, and repellent interface. This modification can be used to:
Impart Hydrophobicity: Create water-repellent surfaces.
Enhance Chemical Resistance: Protect surfaces from corrosive environments.
Reduce Surface Energy: Prevent fouling and improve the self-cleaning properties of materials.
In the context of nanotechnology, the derived carboxylic acid can act as a stabilizing ligand for nanoparticles. By binding to the nanoparticle surface, the bulky and mutually repellent trifluorophenyl groups prevent agglomeration, ensuring a stable and uniform dispersion of the nanoparticles in various media.
| Application Area | Role of this compound | Resulting Property |
|---|---|---|
| Surface Coatings | Precursor to a fluorinated surface-active agent | Hydrophobicity, Oleophobicity, Chemical Resistance |
| Nanoparticle Synthesis | Precursor to a stabilizing ligand | Prevention of agglomeration, enhanced dispersion stability |
| Self-Cleaning Surfaces | Component of low-energy surface films | Reduced adhesion of dirt and liquids |
Utility in Metal-Organic Frameworks (MOFs) Engineering
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The properties of MOFs can be tuned by carefully selecting these organic building blocks. Fluorination of the organic linkers is a known strategy to modify the properties of MOFs, such as their pore size, stability, and affinity for specific guest molecules. nih.gov
This compound serves as a precursor to the organic linker, 2-(3,4,5-trifluorophenyl)acetic acid. This fluorinated carboxylic acid can be used in the synthesis of novel MOFs. The incorporation of the 3,4,5-trifluorophenyl group into the MOF structure can lead to several advantageous properties:
Enhanced Hydrophobicity: The fluorine atoms can create a hydrophobic environment within the pores of the MOF, which is desirable for applications such as the separation of nonpolar molecules or for creating water-stable MOFs.
Modified Adsorption Properties: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the framework, influencing its interactions with guest molecules, which is particularly relevant for gas storage and separation applications. nih.gov
Structural Control: The specific substitution pattern of the fluorine atoms can direct the assembly of the framework, potentially leading to novel topologies and pore architectures.
| MOF Property | Effect of the Trifluorophenyl Group | Potential Application |
|---|---|---|
| Pore Environment | Increased hydrophobicity | Water-stable materials, separation of hydrocarbons |
| Gas Adsorption | Altered selectivity for guest molecules (e.g., CO2) | Gas separation and storage |
| Framework Stability | Enhanced thermal and chemical stability | Use in harsh industrial processes |
Precursor for Specialty Chemicals and Fine Chemicals
The chemical reactivity of both the ester group and the fluorinated aromatic ring makes this compound a versatile starting material for a range of higher-value specialty and fine chemicals.
Synthesis of Fluorine-Containing Aromatic Carboxylic Acids
One of the most direct applications of this compound is its conversion to 2-(3,4,5-trifluorophenyl)acetic acid. This transformation is typically achieved through ester hydrolysis, a fundamental reaction in organic chemistry. doubtnut.com The hydrolysis can be carried out under acidic or basic conditions. beilstein-journals.orgjustia.com
Acid-Catalyzed Hydrolysis: The ester is heated with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water.
Base-Mediated Hydrolysis (Saponification): The ester is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid. google.com
2-(3,4,5-trifluorophenyl)acetic acid is an important building block in its own right, particularly in the pharmaceutical and agrochemical industries, where the introduction of a fluorinated phenylacetic acid moiety can significantly influence the biological activity of a molecule. Several methods have been developed for the synthesis of various trifluorophenylacetic acids, highlighting their importance as intermediates. google.comgoogle.com
Derivatization to Fluoroalkenes and Specialized Fluoropolymers
The structure of this compound provides a scaffold for the synthesis of more complex fluorinated molecules, including fluoroalkenes and monomers for specialized fluoropolymers.
Fluoroalkenes: While not a direct conversion, the molecule can be chemically modified to produce fluoroalkenes. For instance, the ester could be reduced to the corresponding alcohol, which can then undergo further reactions, such as elimination, to introduce a double bond. More sophisticated synthetic strategies could also be employed to transform the acetate portion of the molecule into a vinyl group, resulting in a fluorinated styrene (B11656) derivative. The synthesis of fluoroalkenes is an area of active research, with various methods being developed to access these valuable compounds. organic-chemistry.orgresearchgate.net
Specialized Fluoropolymers: Fluoropolymers are known for their exceptional properties, including high thermal stability and chemical resistance. researchgate.net this compound can be used as a precursor to create monomers for polymerization. By introducing a polymerizable functional group (e.g., a vinyl or acrylate group) onto the molecule, it can be incorporated into a polymer chain. The pendant 3,4,5-trifluorophenyl groups would then impart the desirable properties of fluorine to the resulting polymer. This approach allows for the creation of specialty polymers with tailored characteristics for high-performance applications in electronics, coatings, and advanced materials. google.comtoxicdocs.orggoogle.com
Environmental and Sustainability Considerations in the Production and Utilization of Fluorinated Phenylacetates
Green Chemistry Metrics and Principles in Synthetic Routes
Green chemistry principles are crucial in mitigating the environmental footprint of chemical manufacturing. For fluorinated phenylacetates, this involves assessing the efficiency of synthetic routes, selecting safer chemicals and solvents, and designing energy-efficient processes.
Atom Economy and E-Factor Assessment for Process Sustainability
For instance, a common route to phenylacetates involves the carbonylation of benzyl (B1604629) acetates. A study on this reaction using a palladium acetate (B1210297)/1,1′-bis(diphenylphosphino)ferrocene (PdAc2/DPPF) catalytic system highlights a more sustainable approach by avoiding halogen salts and bases. rsc.org The synthesis of the benzyl acetate substrates themselves can be made more sustainable by using isopropenyl acetate with a catalytic amount of cesium carbonate, a method that produces high yields with minimal waste. rsc.org
The E-factor for a given process can be calculated as follows:
E-Factor = Total Waste (kg) / Product (kg)
Lower E-factors indicate more environmentally friendly processes. A solid-state fluorination method was found to be substantially more eco-friendly than conventional solution-based approaches when evaluated using the E-factor. rsc.org
Selection of Environmentally Benign Solvents and Reaction Media
Traditional organic solvents often pose significant environmental and health risks. The selection of greener alternatives is a cornerstone of sustainable chemical synthesis. For fluorination reactions, polar aprotic solvents are typically effective. wpmucdn.com However, many common solvents in this category, such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are toxic and difficult to dispose of. rsc.orgwpmucdn.com
Research is ongoing to identify and utilize more environmentally friendly solvents. Dihydrolevoglucosenone (Cyrene), cyclopentanone, and γ-valerolactone (GVL) are being explored as greener alternatives for fluorination reactions due to their similar properties to traditional polar aprotic solvents. wpmucdn.com Additionally, solvent-free reaction conditions are being developed for fluorination processes, which can significantly reduce the environmental impact by eliminating the need for volatile organic compounds. researchgate.net In some cases, water has been shown to be a viable reaction medium for direct electrophilic fluorination of carbonyl compounds. researchgate.net
| Solvent Type | Examples | Environmental Considerations |
| Traditional Polar Aprotic | DMF, DMSO, NMP, DMAc | Highly toxic, non-renewable, significant waste contribution. wpmucdn.com |
| Greener Alternatives | Cyrene, Cyclopentanone, GVL | Derived from renewable sources, lower toxicity. wpmucdn.com |
| Solvent-Free | Neat reactions | Eliminates solvent waste, reduces purification needs. researchgate.net |
| Aqueous Media | Water | Environmentally benign, but may have solubility limitations. researchgate.netnih.gov |
Design of Sustainable and Efficient Catalytic Systems
Catalysts play a vital role in modern chemical synthesis by increasing reaction rates and selectivity, often under milder conditions. The development of sustainable and efficient catalytic systems is a key area of green chemistry research.
For the synthesis of phenylacetates, catalytic systems based on palladium have shown promise. For example, a system of palladium acetate (PdAc2) and 1,1′-bis(diphenylphosphino)ferrocene (DPPF) has been found to be effective for the carbonylation of benzyl acetates. rsc.org Biocatalysis, using enzymes to carry out chemical transformations, offers a highly sustainable approach. Enzymatic cascades have been developed for the efficient conversion of L-phenylalanine to phenylacetic acid with high conversion rates. nih.gov
Metal-supported catalysts, such as zinc-loaded Montmorillonite K10 clay, have been shown to be effective and recyclable for the synthesis of phenolic esters under solvent-free conditions. jetir.org These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste. jetir.org
Environmental Fate and Persistence of Fluorinated Organic Compounds
The unique properties of organofluorine compounds, particularly the strength of the carbon-fluorine (C-F) bond, contribute to their stability and, consequently, their persistence in the environment. bluefrogscientific.comresearchgate.net
General Degradation Pathways of Fluorinated Compounds in Environmental Matrices
The environmental degradation of fluorinated compounds can occur through several mechanisms, including hydrolysis, photolysis, and microbial degradation. numberanalytics.com However, the high stability of many fluorinated compounds makes them resistant to these processes. researchgate.net
For some fluorinated compounds, degradation can lead to the formation of trifluoroacetic acid (TFA), a highly persistent and mobile substance. digitellinc.comresearchgate.net For example, the photodegradation of various hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), and hydrofluoroolefins (HFOs) can yield TFA. digitellinc.com Similarly, some fluorinated pesticides and herbicides can degrade to form TFA. digitellinc.com Hydrothermal processing has been shown to degrade TFA under relatively mild conditions, initially yielding gaseous products like CHF3 and CO2. researchgate.netchemrxiv.org
Biotransformation of certain fluorinated compounds has also been observed. For instance, a plausible pathway for the biotransformation of perfluoroalkyl phosphinic acids (PFPiAs) to perfluoroalkyl carboxylic acids (PFCAs) has been identified. turi.org
Implications of C-F Bond Stability on Environmental Mobility and Potential for Bioaccumulation
The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to organofluorine compounds. bluefrogscientific.comresearchgate.net This stability is a double-edged sword: while it makes these compounds useful in many applications, it also contributes to their environmental persistence. bluefrogscientific.comcolorado.edu
The resistance of the C-F bond to cleavage by natural enzymatic processes is a significant factor in the low biodegradability of many per- and polyfluorinated compounds (PFAS). nih.gov This persistence can lead to their long-range transport in the environment and accumulation in various environmental compartments. researchgate.netnih.gov
Bioaccumulation is the process by which a substance builds up in an organism. For fluorinated compounds, bioaccumulation potential is a significant concern. nih.govmdpi.com Generally, a substance is considered to have a high potential for bioaccumulation if its bioconcentration factor (BCF) or bioaccumulation factor (BAF) in aquatic species is greater than 2000. mdpi.com The bioaccumulation of perfluorinated chemicals has been found to be concentration-dependent, with higher bioaccumulation factors observed at lower exposure concentrations. acs.org
The stability of the C-F bond, coupled with the potential for bioaccumulation, underscores the importance of carefully managing the production, use, and disposal of fluorinated organic compounds to minimize their environmental impact. researchgate.net
Advanced Analytical Methodologies for Detection and Quantification of Fluorinated Organic Compounds in Research
Targeted Analytical Methods
Targeted methods are designed to identify and quantify specific, known compounds. These techniques offer high selectivity and sensitivity, making them ideal for studies where the analyte of interest has been predetermined.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the specific identification and quantification of trace-level organic compounds in complex matrices. Its application is crucial for the analysis of fluorinated substances like Ethyl 2-(3,4,5-trifluorophenyl)acetate. The methodology involves the separation of the target compound from a sample matrix using liquid chromatography, followed by its ionization and detection using two mass analyzers in series.
The first mass spectrometer (MS1) isolates the precursor ion of the target compound based on its mass-to-charge ratio (m/z). This isolated ion is then fragmented in a collision cell, and the resulting product ions are detected by the second mass spectrometer (MS2). This process of selecting a precursor ion and monitoring its specific fragment ions is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides a high degree of specificity and reduces background noise.
For this compound, the LC-MS/MS method would be developed by first optimizing the chromatographic conditions to achieve good peak shape and separation from potential interferences. A reversed-phase column, such as a C18, is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization efficiency. The mass spectrometer would be tuned to detect the specific precursor and product ions of the compound, which are determined during method development by infusing a pure standard.
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Illustrative Condition |
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 10% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M-H]⁻ or [M+H]⁺ corresponding to C₁₀H₉F₃O₂ |
| Product Ions (m/z) | Specific fragments determined from fragmentation of the precursor ion |
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used for separating, identifying, and quantifying components in a mixture. While often coupled with mass spectrometry, HPLC with other detectors, such as a Diode Array Detector (DAD) or Ultraviolet (UV) detector, can be used for the analysis of fluorinated aromatic compounds, particularly when they are present at higher concentrations or when a mass spectrometer is not available.
For compounds like this compound, which contains an aromatic ring, UV detection is a viable option. The trifluorophenyl group will absorb UV light at specific wavelengths. A method would be developed to separate the compound on a suitable column, typically a reversed-phase column, and a UV detector would monitor the column effluent at a wavelength where the analyte exhibits maximum absorbance.
The choice of stationary phase is crucial for achieving good separation. Fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, can offer unique selectivity for halogenated aromatic compounds due to specific interactions like dipole-dipole and π-π interactions. This can be advantageous for separating isomers or closely related fluorinated compounds. The retention and separation can be fine-tuned by adjusting the mobile phase composition, pH, and temperature. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a calibration curve prepared from known standards.
Non-Targeted and Sum Parameter Approaches
Total Organic Fluorine (TOF) analysis is a sum parameter method that quantifies the total amount of fluorine present in organic compounds within a sample. This technique is particularly useful for getting a comprehensive measure of all fluorinated organic substances, including known, unknown, and precursor compounds. A common method for TOF analysis is Combustion Ion Chromatography (CIC). alsglobal.com
The general procedure for CIC involves the high-temperature combustion of the sample in an oxygen-rich atmosphere. alsglobal.com During this process, all organofluorine compounds are mineralized, converting the organically bound fluorine into hydrogen fluoride (B91410) (HF). alsglobal.com The resulting gases are then passed through an absorption solution (typically water), where the HF dissolves to form fluoride ions (F⁻). This solution is subsequently injected into an ion chromatograph, which separates the fluoride from other ions and quantifies its concentration. alsglobal.com The result provides a single value representing the total concentration of organically bound fluorine in the original sample. qa-group.com
Extractable Organic Fluorine (EOF) is a subset of TOF and represents the fraction of organically bound fluorine that can be extracted from a sample matrix using an organic solvent. qa-group.com This method provides a measure of the bioavailable or leachable portion of fluorinated organic compounds. The analysis typically involves a two-step process: first, the sample is extracted with a suitable solvent (e.g., methanol, acetonitrile) to isolate the organic compounds. qa-group.comteinstruments.com This step also serves to separate the organic fluorine from inorganic fluoride, which is generally insoluble in organic solvents. analytik-jena.com
Following extraction, the solvent extract is analyzed for its total fluorine content, often using the same CIC technique described for TOF analysis. qa-group.com The extract is combusted, and the resulting fluoride is quantified by ion chromatography. qa-group.com The EOF value is valuable for assessing the amount of fluorinated organic compounds that could potentially migrate from a material or be present in a liquid sample. rsc.org
Particle-Induced Gamma-Ray Emission (PIGE) is a highly sensitive, non-destructive nuclear analytical technique used for quantifying the total amount of a specific element, in this case, fluorine, in a sample. perforce3-itn.eu PIGE does not distinguish between organic and inorganic fluorine or between different fluorinated compounds; it measures the total elemental fluorine present. serdp-estcp.mil
The PIGE method involves bombarding the sample with a high-energy beam of charged particles, typically protons, from a particle accelerator. perforce3-itn.eu When the protons interact with the nuclei of fluorine-19 (the stable isotope of fluorine), they excite the nuclei to a higher energy state. As the excited nuclei return to their ground state, they emit characteristic gamma rays at specific energies (e.g., 110 and 197 keV for fluorine). nih.gov A gamma-ray detector measures the energy and intensity of these emitted rays. The intensity of the characteristic gamma rays is directly proportional to the concentration of fluorine in the sample. perforce3-itn.eu PIGE is a rapid screening tool that can be used on solid, liquid, and aerosol samples with minimal preparation. perforce3-itn.eu
Table 2: Comparison of Non-Targeted and Sum Parameter Methodologies
| Methodology | Principle | Information Provided | Common Application |
| TOF | Combustion of the sample to convert organic fluorine to HF, followed by quantification via Ion Chromatography. alsglobal.com | Total concentration of organically bound fluorine. qa-group.com | Screening environmental and industrial samples for total fluorine contamination. qa-group.com |
| EOF | Solvent extraction to isolate organic compounds, followed by combustion and IC quantification of the extract. qa-group.com | Concentration of extractable/leachable organic fluorine. qa-group.com | Assessing potential migration of fluorinated compounds from solid materials. rsc.org |
| PIGE | Bombardment of the sample with a proton beam and detection of characteristic gamma rays from fluorine nuclei. perforce3-itn.eu | Total elemental fluorine concentration (organic + inorganic). serdp-estcp.mil | Rapid screening of various materials for the presence of fluorine. perforce3-itn.eu |
High-Resolution Continuum Source Graphite (B72142) Furnace Molecular Absorption Spectrometry (HR-CS GF MAS)
High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS GF MAS) has emerged as a powerful technique for the determination of fluorine in organic molecules. chromatographyonline.comchemguide.co.uk This method offers high sensitivity and selectivity, making it particularly suitable for the analysis of complex matrices. researchgate.net The technique relies on the in-situ formation of a diatomic molecule, typically gallium monofluoride (GaF), within a graphite furnace. chromatographyonline.com The molecular absorption of GaF is then measured at a specific wavelength, providing a quantifiable signal for fluorine content. researchgate.net
For the analysis of "this compound," HR-CS GF MAS presents a promising approach for determining the total fluorine content. The high resolution of the spectrometer minimizes spectral interferences, a common challenge in traditional atomic absorption spectrometry. researchgate.net The process involves the thermal decomposition of the organic molecule in the graphite furnace, followed by the reaction of the released fluorine with a molecule-forming reagent, such as gallium, introduced into the furnace. The resulting GaF molecules absorb light from a continuum source, and the specific absorption spectrum is detected. chromatographyonline.com
Research on various per- and polyfluoroalkyl substances (PFAS) has demonstrated the capability of HR-CS GF MAS to achieve low limits of detection, often in the nanogram per liter range, especially when coupled with pre-concentration techniques. nih.gov While specific studies on "this compound" are not prevalent, the principles of the technique are broadly applicable to a wide range of fluorinated organic compounds. researchgate.netnih.gov
Table 1: Typical Performance Characteristics of HR-CS GF MAS for Fluorinated Compounds
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.3 µg L⁻¹ - 1.2 ng/L | researchgate.netnih.gov |
| Limit of Quantification (LOQ) | 1.0 µg L⁻¹ - 4 ng/L | researchgate.net |
| Enrichment Factors (with SPE) | ~1000 | nih.gov |
| Diatomic Molecule | GaF | chromatographyonline.com |
Note: The values in this table are representative of the analysis of various fluorinated organic compounds and may vary for "this compound" depending on the specific analytical conditions.
Analytical Method Development and Validation
The development and validation of robust analytical methods are critical for obtaining accurate and reproducible data for fluorinated organic compounds like "this compound." This process involves optimizing each step of the analytical workflow, from sample handling to data interpretation.
The initial and one of the most critical stages in the analysis of "this compound" is sample preparation and extraction. The choice of technique depends on the sample matrix and the concentration of the analyte. Solid-phase extraction (SPE) is a widely used and effective method for the pre-concentration and purification of fluorinated compounds from aqueous samples. nih.gov The selection of the appropriate sorbent material is crucial for achieving high recovery rates. For compounds with polar functional groups, such as the ester group in "this compound," reversed-phase sorbents like C18 or polymeric sorbents can be effective.
The optimization of SPE involves several key parameters:
Sorbent Selection: Testing various sorbent chemistries to maximize the retention of the target analyte.
pH Adjustment: Modifying the sample pH to ensure the analyte is in a neutral form for efficient retention on non-polar sorbents.
Elution Solvent: Selecting a solvent or solvent mixture that provides quantitative elution of the analyte from the sorbent.
Sample Volume: Maximizing the sample volume to improve detection limits without compromising recovery.
For solid samples, techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be employed to efficiently extract the analyte into a suitable solvent. The choice of extraction solvent is critical and should be based on the polarity of "this compound."
Achieving low detection limits is often a primary objective in the analysis of trace levels of fluorinated compounds. Several strategies can be employed to enhance the sensitivity of analytical methods for "this compound."
In the context of HR-CS GF MAS, sensitivity can be improved by optimizing the furnace temperature program and the amount of the molecule-forming reagent. The use of chemical modifiers can also stabilize the analyte at higher pyrolysis temperatures, reducing analyte loss before the vaporization step. nih.gov
For techniques like gas chromatography-mass spectrometry (GC-MS), which is well-suited for the analysis of volatile and semi-volatile compounds like "this compound," several approaches can enhance sensitivity:
Large Volume Injection (LVI): Techniques such as programmed temperature vaporization (PTV) allow for the injection of larger sample volumes, thereby increasing the amount of analyte introduced into the system. chromatographyonline.com
Chemical Ionization (CI): Instead of electron ionization (EI), using a softer ionization technique like positive chemical ionization (PICI) can reduce fragmentation and concentrate the ion signal in the molecular ion or a few characteristic fragments, leading to improved sensitivity. nih.gov
Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion and monitoring its characteristic product ions, MS/MS can significantly reduce background noise and improve the signal-to-noise ratio. nih.gov
Table 2: Comparison of Sensitivity Enhancement Techniques in GC-MS
| Technique | Principle | Typical Sensitivity Enhancement | Reference |
| Large Volume Injection (PTV) | Introduction of a larger sample volume into the GC inlet. | 1-2 orders of magnitude | chromatographyonline.com |
| Positive Chemical Ionization (PICI) | Softer ionization leading to less fragmentation and higher abundance of molecular ions. | Average factor of 50 | nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Selective reaction monitoring reduces chemical noise and increases specificity. | Varies, can be significant | nih.gov |
The data generated by modern analytical instruments, particularly hyphenated techniques like GC-MS, can be vast and complex. Machine learning (ML) algorithms are increasingly being applied to aid in the interpretation of this data, offering advantages in pattern recognition, peak alignment, and compound identification. researchgate.netmi-6.co.jp
For the analysis of "this compound," ML models could be trained to:
Automate Peak Detection and Integration: Deep learning models, such as convolutional neural networks (CNNs), can be trained to accurately identify and integrate chromatographic peaks, even in complex matrices with overlapping signals. mi-6.co.jp
Predict Retention Times: By training models on the chromatographic behavior of a range of compounds, it is possible to predict the retention time of "this compound" under different analytical conditions, aiding in its identification. ualberta.ca
Deconvolute Mass Spectra: In cases of co-eluting compounds, ML algorithms can help to deconvolute the mixed mass spectra, allowing for the identification of individual components.
Identify Fragmentation Patterns: Machine learning models can be trained on extensive mass spectral libraries to recognize characteristic fragmentation patterns of fluorinated compounds, which would be applicable to identifying "this compound" and its potential metabolites or degradation products. ualberta.ca The fragmentation of esters often involves cleavage adjacent to the carbonyl group, and for this specific compound, the loss of the ethoxy group (-OCH2CH3) or the entire ester group (-COOCH2CH3) would be expected. The stable trifluorophenyl ring would likely remain intact as a major fragment. libretexts.org
The application of ML can significantly enhance the efficiency and accuracy of data analysis for fluorinated compounds, enabling researchers to extract more meaningful information from their analytical measurements. mi-6.co.jpmanuscriptlink.com
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify the ethyl ester group (δ ~4.1 ppm for CH₂, δ ~1.2 ppm for CH₃) and aromatic protons (δ ~6.8–7.2 ppm for trifluorophenyl).
- ¹⁹F NMR : Distinct signals for meta- and para-fluorine atoms (δ ~-138 to -145 ppm).
- IR Spectroscopy : Ester carbonyl stretch (~1740 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).
- X-ray Crystallography : Resolves molecular conformation and confirms stereochemistry, particularly useful for derivatives with chiral centers .
How does the substitution pattern of fluorine atoms on the phenyl ring influence the compound’s reactivity and biological activity?
Advanced
The 3,4,5-trifluorophenyl group enhances electron-withdrawing effects, increasing the compound’s lipophilicity and metabolic stability. Fluorine substitution at these positions can alter π-π stacking interactions with biological targets, such as enzymes or receptors. Comparative studies with mono- or di-fluorinated analogs reveal that trifluorination improves binding affinity in antimicrobial assays (e.g., against Staphylococcus aureus) but may reduce solubility, necessitating formulation adjustments .
What are the mechanistic considerations in Reformatsky-type reactions involving this compound derivatives?
Advanced
In Reformatsky reactions, ethyl bromofluoroacetate reacts with imines in the presence of Et₂Zn to form β-lactams. The trifluorophenyl group stabilizes intermediates via inductive effects, favoring trans-stereochemistry in products. Mechanistic studies using DFT calculations suggest that fluorine’s electronegativity lowers the activation energy for nucleophilic attack, while Zn coordination directs regioselectivity. Reaction yields (41–87%) depend on solvent polarity and temperature (−10°C to RT) .
How can X-ray crystallography aid in determining the stereochemistry and molecular conformation of derivatives?
Advanced
Single-crystal X-ray analysis resolves cis/trans configurations by measuring dihedral angles between the trifluorophenyl group and adjacent substituents. For example, a coupling constant (³JH,F ≈ 10.3 Hz) and crystal packing analysis confirmed the cis-arrangement of fluorine and hydrogen atoms in a β-lactam derivative. This method is critical for validating synthetic routes and guiding molecular modeling studies .
What preliminary biological assays are recommended to assess the antimicrobial potential of this compound?
Q. Basic
- Disk Diffusion Assays : Screen against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (E. coli) strains.
- Minimum Inhibitory Concentration (MIC) : Determine efficacy in liquid culture (typical range: 5–50 µg/mL).
- Time-Kill Curves : Evaluate bactericidal vs. bacteriostatic effects.
Triazole analogs with trifluorophenyl groups have shown MIC values <10 µg/mL against fungal pathogens like Candida albicans .
What strategies can be employed to study structure-activity relationships (SAR) in anticancer research?
Q. Advanced
- Analog Synthesis : Modify the ester group (e.g., replace ethyl with methyl) or introduce substituents (e.g., nitro, amino) on the phenyl ring.
- In Vitro Testing : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer) using MTT assays.
- Computational Modeling : Dock derivatives into target proteins (e.g., tubulin) to predict binding modes. SAR studies on similar compounds revealed that trifluorophenyl derivatives exhibit IC₅₀ values ~5 µM, linked to tubulin polymerization inhibition .
How do the electronic effects of the trifluorophenyl group influence enzyme interactions?
Advanced
The strong electron-withdrawing nature of fluorine increases the compound’s affinity for enzymes with hydrophobic active sites (e.g., cytochrome P450). Kinetic studies using fluorogenic substrates show competitive inhibition (Ki ~1–10 µM). Molecular dynamics simulations highlight hydrogen bonding between fluorine and catalytic residues (e.g., Tyr or His), which can be disrupted by defluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
